molecular formula C11H14O2S B13750454 4-(Methylthio)ethyl phenylacetate CAS No. 1093758-90-7

4-(Methylthio)ethyl phenylacetate

Cat. No.: B13750454
CAS No.: 1093758-90-7
M. Wt: 210.29 g/mol
InChI Key: RFKXJWFGBASOKX-UHFFFAOYSA-N
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Description

4-(Methylthio)ethyl phenylacetate is an organic compound with the molecular formula C11H14O2S. It is an ester derivative of phenylacetic acid, where the phenylacetic acid moiety is substituted with a 4-(methylthio)ethyl group. This compound is known for its distinct aromatic properties and is used in various applications, including fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Methylthio)ethyl phenylacetate typically involves the esterification of phenylacetic acid with 4-(methylthio)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The general reaction scheme is as follows:

C6H5CH2COOH+HSCH2CH2OHH2SO4C6H5CH2COOCH2CH2SCH3+H2O\text{C}_6\text{H}_5\text{CH}_2\text{COOH} + \text{HSCH}_2\text{CH}_2\text{OH} \xrightarrow{\text{H}_2\text{SO}_4} \text{C}_6\text{H}_5\text{CH}_2\text{COOCH}_2\text{CH}_2\text{SCH}_3 + \text{H}_2\text{O} C6​H5​CH2​COOH+HSCH2​CH2​OHH2​SO4​​C6​H5​CH2​COOCH2​CH2​SCH3​+H2​O

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and minimize by-products. The use of environmentally friendly solvents and catalysts is also considered to reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Methylthio)ethyl phenylacetate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-(methylthio)ethyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation are used.

Major Products Formed

Scientific Research Applications

4-(Methylthio)ethyl phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the fragrance and flavor industries due to its aromatic properties

Mechanism of Action

The mechanism of action of 4-(Methylthio)ethyl phenylacetate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release phenylacetic acid and 4-(methylthio)ethanol, which can then participate in further biochemical pathways. The sulfur atom in the 4-(methylthio)ethyl group can form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Methyl phenylacetate: An ester of phenylacetic acid with a methyl group instead of a 4-(methylthio)ethyl group.

    Ethyl phenylacetate: An ester of phenylacetic acid with an ethyl group.

    Butyl phenylacetate: An ester of phenylacetic acid with a butyl group.

Uniqueness

4-(Methylthio)ethyl phenylacetate is unique due to the presence of the 4-(methylthio)ethyl group, which imparts distinct chemical and biological properties. The sulfur atom in the 4-(methylthio)ethyl group can participate in unique chemical reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar esters .

Properties

CAS No.

1093758-90-7

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

2-[4-(2-methylsulfanylethyl)phenyl]acetic acid

InChI

InChI=1S/C11H14O2S/c1-14-7-6-9-2-4-10(5-3-9)8-11(12)13/h2-5H,6-8H2,1H3,(H,12,13)

InChI Key

RFKXJWFGBASOKX-UHFFFAOYSA-N

Canonical SMILES

CSCCC1=CC=C(C=C1)CC(=O)O

Origin of Product

United States

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